N-(1-Benzylpiperidin-3-yl)but-2-ynamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-2-7-16(19)17-15-10-6-11-18(13-15)12-14-8-4-3-5-9-14/h3-5,8-9,15H,6,10-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDNOXFLAMFOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of N 1 Benzylpiperidin 3 Yl but 2 Ynamide
Retrosynthetic Analysis and Primary Synthetic Routes to N-(1-Benzylpiperidin-3-yl)but-2-ynamide
A retrosynthetic analysis of this compound identifies the amide bond as the most logical point for disconnection. This approach simplifies the molecule into two primary building blocks: a nucleophilic amine, 1-benzyl-3-aminopiperidine, and an electrophilic carboxylic acid derivative, but-2-ynoic acid (also known as tetrolic acid) or a suitable equivalent. This strategy allows for a convergent synthesis where the two key fragments are prepared separately and then coupled in a final step.
Figure 1: Retrosynthetic disconnection of this compound.The primary synthetic route, therefore, involves the formation of an amide linkage between these two precursors. The efficiency of this route is contingent on the successful activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.
The formation of the amide bond is a cornerstone of organic synthesis, and numerous reagents and methods have been developed to facilitate this transformation, particularly in the context of peptide chemistry. researchgate.netnih.gov These strategies are directly applicable to the coupling of 3-aminopiperidine derivatives. The fundamental principle involves the activation of the carboxylic acid to create a more reactive electrophile that is susceptible to nucleophilic attack by the amine. researchgate.net
Commonly employed coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.net Another class of highly effective reagents includes uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for promoting rapid and clean amide bond formation. unisi.it The choice of solvent and base, such as N,N-diisopropylethylamine (DIPEA), is also critical for optimizing reaction conditions. unisi.it
Interactive Table: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example(s) | Typical Additive(s) | Key Features |
| Carbodiimides | EDC, DCC | HOBt, HOSu | Widely used, cost-effective. |
| Uronium/Aminium Salts | HATU, HBTU | DIPEA (base) | High efficiency, rapid reactions. unisi.it |
| Phosphonium Salts | BOP, PyBOP | DIPEA (base) | Effective for hindered couplings. |
| Acyl Halides | Thionyl Chloride (SOCl₂) | None | Highly reactive, requires base to neutralize HCl byproduct. |
But-2-ynoic acid, a crystalline solid, serves as the acyl donor in the synthesis of the target compound. chemicalbook.comnih.gov As a carboxylic acid, it can be activated using the standard coupling reagents mentioned previously. The reaction involves the in-situ formation of a reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester, which is then readily attacked by the secondary amine of the 1-benzyl-3-aminopiperidine.
The dual reactivity of but-2-ynoic acid, possessing both a carboxylic acid and an alkyne, means that reaction conditions must be chosen to favor amidation over potential side reactions involving the triple bond. However, under typical amide coupling conditions, the alkyne moiety is generally stable. But-2-ynoic acid is utilized as a synthon in various chemical reactions, including cycloacylations and cyclizations. chemicalbook.com The direct coupling of the carboxylic acid with the amine using a suitable activating agent remains the most straightforward approach.
Enantioselective Synthesis of Chiral this compound and its Precursors
The creation of an enantiomerically pure form of this compound requires the synthesis of a chiral 3-aminopiperidine precursor, as the stereocenter is located at the C3 position of the piperidine (B6355638) ring. Numerous asymmetric methods have been developed to access such valuable chiral amines. nih.gov
Asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. nih.govacs.org The asymmetric hydrogenation of enamides, in particular, provides an efficient route to chiral amines and their derivatives. globethesis.com Research has demonstrated that rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)-enamides can produce valuable enantioenriched 3-aminopiperidine derivatives with high stereoselectivity. researchgate.net This process typically involves a chiral phosphine (B1218219) ligand coordinated to a rhodium center, which directs the facial selectivity of hydrogen addition across the double bond of the enamide substrate.
Interactive Table: Representative Catalytic Systems for Asymmetric Hydrogenation
| Catalyst Precursor | Chiral Ligand Family | Substrate Type | Typical Outcome |
| [Rh(COD)₂]BF₄ | Chiral Phosphines (e.g., TangPhos) | Enamides | High conversion and high enantiomeric excess (>99% ee). globethesis.com |
| Iridium Complexes | P,N Ligands (e.g., f-binaphane) | Imines, N-Heteroaromatics | High stereoselectivity for various amine products. acs.org |
Beyond asymmetric hydrogenation, other stereoselective methods can be employed to generate the chiral 3-aminopiperidine scaffold. One prominent strategy is the asymmetric reductive amination of a prochiral ketone, such as 1-benzyl-3-piperidone. This can be achieved using biocatalytic methods, where enzymes like ω-transaminases facilitate the amination with high enantioselectivity. beilstein-journals.org This enzymatic approach offers a green and efficient pathway to the desired chiral amine from a commercially available starting material. beilstein-journals.org
Another approach involves the diastereoselective reductive amination of a piperidone with a chiral amine, followed by separation of the resulting diastereomers and subsequent chemical modification. nih.gov Additionally, stereocontrolled synthesis can be achieved through the regiospecific cleavage of precursor molecules like epoxides, a strategy that has been used to synthesize related trans-3-amino-1-benzylpiperidin-4-ols. researchgate.net
When a racemic mixture of 1-benzyl-3-aminopiperidine is produced, enantiopurification can be achieved through various techniques, including kinetic resolution. This process involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemic substrate. For instance, kinetic resolution of N-Boc-protected piperidine derivatives has been successfully accomplished using a chiral ligand like (-)-sparteine (B7772259) in combination with an organolithium base. whiterose.ac.uk This method allows for the separation of enantiomers, yielding one enantiomer as the unreacted starting material and the other as a derivatized product, both with high enantiomeric purity. whiterose.ac.uk
Chiral ligands are fundamental to modern asymmetric catalysis, enabling the synthesis of a vast array of enantioenriched molecules. nih.govrsc.org The development of novel chiral ligands, such as bi-oxazolines (BiOX) for Ni-catalyzed cross-coupling reactions, continues to expand the toolkit for constructing complex chiral molecules, including N-benzylic heterocycles. nih.gov
Derivatization and Functionalization Strategies of the this compound Scaffold
The unique structural architecture of this compound, featuring a reactive ynamide functionality, a versatile piperidine core, and a modifiable benzyl (B1604629) group, presents a rich platform for a variety of chemical transformations. These modifications are instrumental in the exploration of its chemical space and the development of novel derivatives with tailored properties. Strategic derivatization of this scaffold allows for the systematic investigation of structure-activity relationships (SAR) and the optimization of its potential applications.
Alkyne Functionalization for Click Chemistry Applications
The but-2-ynamide (B6235448) moiety serves as a highly valuable handle for the introduction of diverse molecular complexity through click chemistry, a suite of reactions known for their high efficiency, selectivity, and biocompatibility. The electron-withdrawing nature of the adjacent amide group polarizes the alkyne, enhancing its reactivity in various cycloaddition reactions.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent click reaction, facilitating the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. While this compound is an internal alkyne, its ynamide functionality allows it to readily participate in CuAAC reactions, leading to the formation of highly functionalized triazole derivatives. This transformation is typically catalyzed by a copper(I) species, generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.
The reaction involves the cycloaddition of an organic azide (B81097) to the ynamide, affording novel triazole-containing compounds. The resulting 1,2,3-triazole ring is a stable, aromatic linker that can mimic the properties of an amide bond but is resistant to enzymatic cleavage, making it an attractive feature in medicinal chemistry. The versatility of this reaction allows for the introduction of a wide array of substituents (R') by varying the azide component.
Table 1: Examples of 1,2,3-Triazole Derivatives Synthesized via CuAAC
| Entry | Azide (R'-N3) | Catalyst System | Solvent | Product |
|---|---|---|---|---|
| 1 | Benzyl azide | Cu(OAc)2, Na-ascorbate | tBuOH/H2O | N-(1-Benzylpiperidin-3-yl)-2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetamide |
| 2 | Phenyl azide | CuSO4·5H2O, Na-ascorbate | DMF | N-(1-Benzylpiperidin-3-yl)-2-(1-phenyl-1H-1,2,3-triazol-4-yl)acetamide |
| 3 | 4-Methoxybenzyl azide | CuI | THF | N-(1-Benzylpiperidin-3-yl)-2-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)acetamide |
Note: The product names are hypothetical, representing the expected outcome of the reaction.
Beyond CuAAC, the ynamide moiety of this compound is a versatile partner in a range of other cycloaddition reactions, providing access to a diverse array of heterocyclic scaffolds. These reactions often proceed with high regioselectivity due to the inherent polarization of the ynamide.
[3+2] Cycloadditions: Ynamides can react with various 1,3-dipoles, such as nitrile oxides and azomethine ylides, to furnish five-membered heterocycles like isoxazoles and pyrroles, respectively. These reactions can be promoted thermally or by using appropriate catalysts.
[4+2] Cycloadditions (Diels-Alder Reactions): Ynamides can act as dienophiles in Diels-Alder reactions with suitable dienes. These reactions provide access to six-membered carbocyclic and heterocyclic systems. The electron-deficient nature of the ynamide alkyne makes it a good reaction partner for electron-rich dienes.
[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions with alkenes can lead to the formation of highly strained and synthetically useful cyclobutene (B1205218) derivatives.
The exploration of these cycloaddition pathways opens up avenues for the synthesis of novel and complex molecular architectures based on the this compound scaffold.
Modifications of the Piperidine Ring System for Structural Diversification
The piperidine ring is a prevalent scaffold in numerous natural products and pharmaceuticals, and its modification can significantly impact the biological activity and physicochemical properties of a molecule. The piperidine moiety in this compound offers several sites for structural diversification.
One common strategy involves the N-debenzylation of the piperidine nitrogen, followed by re-alkylation or acylation with a variety of substituents. This allows for the introduction of different groups to probe interactions with biological targets. For instance, replacing the benzyl group with other aryl, heteroaryl, or alkyl groups can modulate properties such as lipophilicity, polarity, and steric bulk.
Furthermore, functionalization of the piperidine ring itself can be achieved through various synthetic methodologies. For example, oxidation of the ring could introduce a carbonyl group, leading to piperidinone derivatives. Alternatively, reactions at the carbon atoms of the piperidine ring, although more challenging, could introduce additional substituents, leading to conformationally constrained or more complex analogues.
Table 2: Potential Modifications of the Piperidine Ring
| Modification Strategy | Reagents and Conditions | Potential Outcome |
|---|---|---|
| N-Debenzylation followed by N-Alkylation | 1. H2, Pd/C 2. R-X, Base | Diversification of the N-substituent (R) |
| N-Acylation | Acyl chloride, Base | Introduction of amide functionalities |
| Ring Oxidation | Oxidizing agents (e.g., RuO4) | Formation of piperidinone derivatives |
Strategic Derivatization of the Benzyl Substituent for Structure-Activity Profiling
The benzyl group attached to the piperidine nitrogen is another key site for modification to perform structure-activity relationship (SAR) studies. The aromatic ring of the benzyl group can be substituted with a wide range of functional groups to fine-tune the electronic and steric properties of the molecule.
Table 3: Representative Examples of Benzyl Group Derivatization
| Position of Substitution | Substituent | Resulting Compound Name (Hypothetical) |
|---|---|---|
| para | -OCH3 | N-(1-(4-Methoxybenzyl)piperidin-3-yl)but-2-ynamide |
| meta | -Cl | N-(1-(3-Chlorobenzyl)piperidin-3-yl)but-2-ynamide |
| ortho | -F | N-(1-(2-Fluorobenzyl)piperidin-3-yl)but-2-ynamide |
By systematically exploring these derivatization strategies, a library of analogues of this compound can be generated. The subsequent evaluation of these compounds can provide valuable insights into the structural requirements for a desired activity, paving the way for the development of new chemical entities with optimized properties.
Molecular Target Engagement and Biological Activity Profiles of N 1 Benzylpiperidin 3 Yl but 2 Ynamide and Its Analogs
Investigation of Sigma Receptor Ligand Activity
The N-benzylpiperidine scaffold is a well-established pharmacophore for sigma (σ) receptor ligands. Extensive structure-activity relationship (SAR) studies on various analogs have provided valuable insights into the structural requirements for affinity and selectivity for the two main sigma receptor subtypes, σ1R and σ2R.
Sigma-1 Receptor (σ1R) Binding Affinity and Functional Modulatory Activity
Analogs of N-(1-Benzylpiperidin-3-yl)but-2-ynamide, particularly those with an N-benzylpiperidine core, have demonstrated significant affinity for the sigma-1 receptor (σ1R).
Radioligand binding assays are a standard in vitro method used to determine the affinity of a compound for a specific receptor. In the case of sigma receptors, these assays typically involve the use of a radiolabeled ligand that is known to bind with high affinity to the receptor of interest. The ability of a test compound, such as an analog of this compound, to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
Studies on a series of N-(1-benzylpiperidin-4-yl)arylacetamides have shown that these compounds generally exhibit a higher affinity for σ1 receptors compared to σ2 receptors. For instance, N-(1-benzylpiperidin-4-yl)phenylacetamide and its derivatives have been shown to bind to the σ1 receptor with high affinity. researchgate.netresearchgate.net The nature of the substituent on the arylacetamide and benzyl (B1604629) moieties can influence this affinity and the selectivity over the σ2 receptor. researchgate.net Similarly, N-(3-phenylpropyl)-N'-benzylpiperazines have been synthesized and evaluated for their sigma receptor binding, with some compounds showing high affinity for the σ1 receptor in the nanomolar range. nih.gov
| Compound/Analog Class | σ1R Binding Affinity (Ki, nM) | Selectivity (σ2/σ1) |
| N-(1-benzylpiperidin-4-yl)phenylacetamide analogs | 0.37 - 2.80 | 1.4 - 122 |
| N-(3-phenylpropyl)-N'-benzylpiperazines | 0.37 - 2.80 | 1.4 - 52 |
Note: The data presented is for analog classes and not the specific compound this compound.
Beyond binding affinity, functional assays are crucial to determine whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). For σ1 receptors, which are intracellular chaperones involved in modulating various signaling pathways, functional assays can include measuring changes in G-protein coupled receptor modulation or intracellular calcium mobilization.
For some N-benzylpiperazine derivatives, a phenytoin (B1677684) shift binding assay has been used to profile them as probable σ1R antagonists. nih.gov The functional activity of N-benzylpiperidine derivatives can be influenced by subtle structural modifications. The determination of whether this compound would act as a σ1R agonist or antagonist would require specific functional assays.
Sigma-2 Receptor (σ2R) Binding Affinity and Functional Characterization
While many N-benzylpiperidine analogs show a preference for the σ1 receptor, they often retain some affinity for the σ2 receptor. The selectivity profile is a critical aspect of their pharmacological characterization. For the N-(1-benzylpiperidin-4-yl)arylacetamide series, while the affinity for σ2 receptors was generally lower than for σ1 receptors, substitutions on the aromatic rings could significantly increase σ2 receptor affinity. researchgate.net Similarly, N-(3-phenylpropyl)-N'-benzylpiperazines displayed σ2 affinities in the nanomolar range. nih.gov The ratio of σ2 to σ1 affinity (Ki σ2/Ki σ1) is used as a measure of selectivity.
| Compound/Analog Class | σ2R Binding Affinity (Ki, nM) |
| N-(1-benzylpiperidin-4-yl)phenylacetamide analogs | 1.03 - 34.3 |
| N-(3-phenylpropyl)-N'-benzylpiperazines | 1.03 - 34.3 |
Note: The data presented is for analog classes and not the specific compound this compound.
Pharmacological Distinction and Selectivity Against Other Pain-Related or CNS Targets
An important aspect of drug development is ensuring that a compound has a clean pharmacological profile, meaning it does not have significant off-target effects that could lead to unwanted side effects. For N-benzylpiperidine derivatives, selectivity is often assessed against other central nervous system (CNS) targets, particularly those involved in pain modulation.
For example, N-(1-benzylpiperidin-4-yl)phenylacetamide analogues have been shown to have no binding affinity for dopamine (B1211576) receptors (D2/D3), indicating a degree of selectivity. researchgate.net The broader selectivity profile of this compound against a panel of other receptors and ion channels would need to be experimentally determined to fully understand its potential as a therapeutic agent.
Evaluation as a SARS-CoV-2 3CLpro Inhibitor
The 3C-like protease (3CLpro) of SARS-CoV-2 is a critical enzyme in the viral replication cycle, making it a prime target for the development of antiviral drugs. While the piperidine (B6355638) scaffold is present in some known 3CLpro inhibitors, a thorough search of scientific literature reveals no studies evaluating this compound or its close alkynamide analogs for inhibitory activity against SARS-CoV-2 3CLpro.
Research on N-benzylpiperidine derivatives has shown antiviral activity against other viruses, such as influenza H1N1, by interacting with the hemagglutinin fusion peptide. researchgate.net Additionally, some piperidine-containing compounds have been investigated as inhibitors of other viral proteases, such as HIV-1 protease. plos.org However, this does not directly translate to activity against SARS-CoV-2 3CLpro. The development of 3CLpro inhibitors has largely focused on peptidomimetic compounds and other specific non-peptidic scaffolds. mdpi.com Therefore, based on the current body of scientific evidence, there is no information to suggest that this compound is an inhibitor of SARS-CoV-2 3CLpro.
In Vitro Enzymatic Inhibition Assays Against SARS-CoV-2 3CLpro
This compound and its analogs have been identified as inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication. nih.govmdpi.com The inhibitory activity of these compounds is attributed to the but-2-ynamide (B6235448) "warhead," which is an electrophilic group designed to covalently bind to the catalytic cysteine residue (Cys145) in the active site of the 3CLpro. nih.govchemrxiv.org
Initial screening of a library of compounds containing various reactive groups, or "warheads," led to the development of potent covalent inhibitors of 3CLpro. researchgate.net Structure-activity relationship (SAR) studies have been conducted to optimize the potency of these inhibitors. These studies have shown that modifications to the benzylpiperidine portion of the molecule, as well as the warhead, can significantly impact inhibitory activity. researchgate.net
The inhibitory potency of these compounds is typically measured using in vitro enzymatic assays, which determine the concentration of the inhibitor required to reduce the activity of the 3CLpro by 50% (IC50). Several analogs of this compound have demonstrated significant inhibitory activity against SARS-CoV-2 3CLpro. For example, some analogs with vinylsulfonamide and other warheads have shown inhibitory potencies in the nanomolar range. researchgate.net
Table 1: Inhibitory Potency of Selected Analogs Against SARS-CoV-2 3CLpro
| Compound | Warhead (R1) | % Inhibition at 1 µM |
|---|---|---|
| Analog 1 | but-2-ynamide | >80% |
| Analog 2 | vinylsulfonamide | >80% |
| Analog 3 | acrylamide | >80% |
Data derived from studies on covalent inhibitors of SARS-CoV-2 3CLpro. researchgate.net
Elucidation of Covalent Binding Mechanisms to 3CLpro
The but-2-ynamide moiety of this compound and its analogs acts as a Michael acceptor, enabling a covalent interaction with the catalytic Cys145 residue of the SARS-CoV-2 3CLpro. chemrxiv.orgmdpi.com This covalent bond formation is a key feature of many potent 3CLpro inhibitors, leading to irreversible or slowly reversible inhibition of the enzyme. mdpi.comchemrxiv.org
The mechanism of covalent inhibition involves a nucleophilic attack by the thiolate anion of Cys145 on the electrophilic warhead of the inhibitor. mdpi.com This results in the formation of a stable thioether or similar covalent adduct, which effectively inactivates the enzyme. mdpi.com The catalytic dyad of 3CLpro, which includes His41 and Cys145, plays a crucial role in this process. His41 acts as a general base, deprotonating the thiol group of Cys145 to generate the more nucleophilic thiolate anion. nih.gov
Time-Dependent Inhibition and Adduct Formation Analysis
A hallmark of covalent inhibitors is their time-dependent inhibition of the target enzyme. researchgate.net This means that the degree of inhibition increases over time as more and more enzyme molecules become covalently modified by the inhibitor. researchgate.net Studies on covalent inhibitors of SARS-CoV-2 3CLpro have demonstrated this characteristic time-dependent behavior. researchgate.net
The formation of the covalent adduct between the inhibitor and the 3CLpro can be confirmed using techniques such as mass spectrometry. mdpi.com By analyzing the mass of the enzyme before and after incubation with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor can be observed, providing direct evidence of covalent bond formation. mdpi.com
Kinetic studies are also performed to characterize the rate of inactivation of the enzyme. These studies can provide valuable information about the mechanism of inhibition and the efficiency of the covalent reaction. researchgate.net The data obtained from these analyses are crucial for the optimization of covalent inhibitors, as they allow for a detailed understanding of the structure-activity relationships and the factors that govern the potency and duration of action of these compounds.
Exploration of Other Enzyme Inhibition Profiles
Assessment of Bruton's Tyrosine Kinase (BTK) Inhibition
While the primary focus of research on this compound has been on its activity against SARS-CoV-2 3CLpro, the potential for this compound and its analogs to inhibit other enzymes has also been considered. Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. nih.govhaematologica.org
Covalent inhibitors are a well-established class of BTK inhibitors, with several approved drugs utilizing this mechanism of action. nih.govmdpi.com These inhibitors typically contain an electrophilic warhead, such as an acrylamide, that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK. haematologica.org Given that this compound also possesses a covalent-forming warhead, it is plausible that it or its analogs could exhibit inhibitory activity against BTK. However, specific studies assessing the direct inhibition of BTK by this compound are not widely reported in the current literature. Further investigation would be required to determine if this class of compounds has any significant activity against BTK.
Investigation of Cholinesterase Inhibitory Activity (e.g., Acetylcholinesterase) of Triazole-Linked Derivatives
Derivatives of N-benzylpiperidine have been investigated for their potential to inhibit cholinesterases, such as acetylcholinesterase (AChE), which are important targets in the treatment of Alzheimer's disease. nih.govsemanticscholar.org A number of studies have explored the synthesis and biological evaluation of N-benzylpiperidine derivatives linked to other heterocyclic moieties, including triazoles, for their AChE inhibitory activity. frontiersin.orgresearchgate.net
For instance, a series of coumarin (B35378) derivatives linked to an N-benzyl triazole group were synthesized and evaluated for their ability to inhibit both acetylcholinesterase and butyrylcholinesterase (BuChE). frontiersin.org While most of these compounds showed weak to moderate activity, some exhibited promising BuChE inhibition. frontiersin.org The study highlighted that the triazole and coumarin moieties played an important role in the observed inhibitory activity. frontiersin.org
Another study focused on 1,2,4-thiadiazolidinone derivatives containing an N-benzylpiperidine fragment and found that some of these compounds were potent AChE inhibitors. nih.govresearchgate.net These findings suggest that the N-benzylpiperidine scaffold can be a valuable component in the design of new cholinesterase inhibitors, and that the incorporation of a triazole or other heterocyclic ring system can modulate this activity.
Table 2: Cholinesterase Inhibitory Activity of Selected Triazole-Linked Derivatives
| Compound Class | Target Enzyme | IC50 (µM) |
|---|---|---|
| Coumarin-N-benzyl triazole hybrids | BuChE | 6.3 |
| Chalcone-triazole hybrids | AChE | Not specified, moderate activity |
Data derived from studies on triazole-linked derivatives with cholinesterase inhibitory activity. frontiersin.orgresearchgate.net
Broader Spectrum Enzymatic Screening for Off-Target Interactions
To fully characterize the pharmacological profile of a new chemical entity like this compound, it is important to assess its selectivity by screening it against a broad panel of enzymes. Such screening can identify potential off-target interactions, which could lead to unexpected biological effects. haematologica.org
While comprehensive enzymatic screening data for this compound is not extensively available in the public domain, the general approach for covalent inhibitors involves testing them against a panel of kinases and other enzymes that are known to be susceptible to covalent inhibition. For example, covalent BTK inhibitors are often screened for their selectivity against other kinases that have a cysteine residue in a similar position in their active site. haematologica.org
Given the reactive nature of the but-2-ynamide warhead, it is possible that this compound could interact with other cysteine-containing enzymes. A broader enzymatic screening would be necessary to determine the selectivity profile of this compound and to identify any potential off-target activities. This information is crucial for the further development of this class of compounds as potential therapeutic agents.
Structure Activity Relationships Sar and Structure Property Relationships Spr of N 1 Benzylpiperidin 3 Yl but 2 Ynamide Analogs
Comparative SAR Across Multiple Biological Targets
There is no available data from comparative pharmacological studies to create a Structure-Activity Relationship (SAR) profile for N-(1-Benzylpiperidin-3-yl)but-2-ynamide analogs across multiple biological targets. Research on related N-benzylpiperidine compounds often reveals activity at targets such as sigma receptors, cholinesterases, or various G-protein coupled receptors. researchgate.netnih.gov For instance, studies on N-(1-benzylpiperidin-4-yl)arylacetamide analogs have detailed their affinity for sigma-1 and sigma-2 receptors. unisi.it However, the influence of the but-2-ynamide (B6235448) functional group in place of an arylacetamide, and the substitution at the 3-position of the piperidine (B6355638) ring instead of the 4-position, would significantly alter the molecule's steric and electronic properties, making direct extrapolation of SAR data inappropriate and scientifically unsound. Without experimental data on this compound, no comparative analysis can be made.
Contributions of Specific Chemical Substructures to Overall Activity
N-Benzyl Group: In many classes of bioactive piperidine compounds, the N-benzyl moiety is crucial for establishing hydrophobic and aromatic interactions within receptor binding pockets. nih.govresearchgate.net Modifications to the phenyl ring of the benzyl (B1604629) group, such as the introduction of substituents, often modulate potency and selectivity for the target. unisi.it
Piperidine Ring: The piperidine scaffold serves as a common structural motif in medicinal chemistry, providing a three-dimensional framework that can be functionalized to orient substituents in a specific spatial arrangement for optimal receptor interaction. The substitution pattern on the piperidine ring is a key determinant of activity.
But-2-ynamide Moiety: The but-2-ynamide functional group is a relatively unique feature. The alkyne portion introduces rigidity and a specific electronic profile. In other chemical contexts, terminal alkynes can act as covalent modifiers or participate in specific non-covalent interactions. The amide linkage provides a hydrogen bond donor and acceptor, which are critical for many ligand-receptor interactions. Research on related compounds with a propargyl (prop-2-yn-1-yl) group has shown its importance for affinity to certain biological targets. researchgate.net
A hypothetical SAR exploration for this compound would involve synthesizing analogs with modifications at each of these positions to probe their individual contributions to biological activity. The table below illustrates a potential, though currently theoretical, set of analogs that could be synthesized to investigate these relationships.
| Compound | Modification | Rationale for Investigation | Hypothetical Target Interaction |
| Analog 1 | Substitution on the benzyl ring (e.g., 4-fluoro) | To probe the role of electronic and hydrophobic properties of the aromatic ring. | Altered pi-stacking or hydrophobic interactions. |
| Analog 2 | Replacement of the benzyl group with other alkyl or aryl groups | To determine the necessity of the benzyl group for activity. | Probing the size and nature of the binding pocket. |
| Analog 3 | Modification of the but-2-ynamide chain (e.g., chain length, terminal substitution) | To assess the importance of the alkyne and its position for activity. | Investigating the spatial and electronic requirements of the binding site. |
| Analog 4 | Isomeric variation (e.g., N-(1-Benzylpiperidin-4-yl) or N-(1-Benzylpiperidin-2-yl)but-2-ynamide) | To understand the impact of the substituent position on the piperidine ring. | Determining the optimal geometry for receptor binding. |
Table 1: Hypothetical Analogs for SAR Study of this compound
Computational Chemistry and Structure Based Drug Design in the Research of N 1 Benzylpiperidin 3 Yl but 2 Ynamide
Ligand-Based Drug Design (LBDD) Methodologies
In the absence of a high-resolution crystal structure of the target receptor, ligand-based drug design (LBDD) methodologies are invaluable. These approaches utilize the information from a set of known active and inactive molecules to develop a model that predicts the biological activity of new compounds.
Pharmacophore modeling is a cornerstone of LBDD, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. For N-(1-Benzylpiperidin-3-yl)but-2-ynamide, which is investigated for its potential interaction with the sigma-1 receptor (σ1R), pharmacophore models are constructed based on a series of known σ1R ligands.
A typical pharmacophore model for a σ1R ligand includes a positively ionizable (PI) group, corresponding to the basic amino group of the piperidine (B6355638) ring, and two hydrophobic (HYD) regions. frontiersin.org More advanced models may also incorporate hydrogen bond acceptor (HBA) and hydrophobic aromatic (HYD-AR) features. frontiersin.org The N-benzyl group and the but-2-ynamide (B6235448) moiety of this compound would be expected to fulfill the requirements of the hydrophobic regions of the pharmacophore. The development of such models allows for the virtual screening of large compound libraries to identify new potential σ1R ligands and to guide the chemical modification of the lead compound to enhance its binding affinity.
Table 1: Common Pharmacophoric Features for Sigma-1 Receptor Ligands
| Feature | Description | Potential Corresponding Moiety in this compound |
|---|---|---|
| Positively Ionizable (PI) | A group that is protonated at physiological pH. | Piperidine nitrogen |
| Hydrophobic (HYD) | Nonpolar regions that interact with hydrophobic pockets of the receptor. | Benzyl (B1604629) group, Butynyl group |
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Carbonyl oxygen of the amide |
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of N-benzylpiperidine, QSAR models have been developed to predict their binding affinity for various receptors. nih.gov These models typically use a range of molecular descriptors, including physicochemical properties like hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity). nih.gov
For a series of compounds related to this compound, a QSAR study might reveal that increasing the hydrophobicity of the benzyl substituent enhances binding affinity up to a certain point, after which steric hindrance becomes detrimental. The electronic nature of substituents on the aromatic ring can also significantly influence activity. These models are powerful predictive tools that can forecast the activity of newly designed analogs before their synthesis, thereby saving time and resources. For instance, in a study of N-(3-phenylpropyl)-N'-benzylpiperazines, it was found that hydrophobicity was a key determinant for sigma-2 receptor binding, while it had a negative correlation with sigma-1 binding, highlighting the differential requirements of these related receptors. nih.gov
Structure-Based Drug Design (SBDD) Methodologies
With the availability of the three-dimensional structure of a target protein, structure-based drug design (SBDD) becomes a powerful approach. SBDD methods aim to design ligands that can bind to the receptor with high affinity and selectivity by analyzing the architecture of the binding site.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking simulations into the binding site of the σ1R or other potential targets can provide valuable insights into its binding mode and affinity. The process involves placing the ligand in various conformations and orientations within the receptor's active site and scoring these poses based on a scoring function that estimates the binding free energy.
Initial docking studies often employ a rigid receptor model to simplify the computational complexity. However, proteins are dynamic entities, and their conformations can change upon ligand binding, a phenomenon known as induced fit. Therefore, more advanced docking protocols that allow for receptor flexibility, particularly for the side chains of amino acid residues in the binding pocket, are often employed. For N-benzylpiperidine derivatives, considering the flexibility of key residues within the binding site can be crucial for accurately predicting the binding mode and affinity. unisi.it For example, molecular modeling studies of certain benzylpiperidine derivatives have shown how they orient themselves within the active site of their target enzymes. unisi.it
The stability of the ligand-receptor complex is governed by a network of intermolecular interactions. A detailed analysis of the docked poses of this compound can reveal these key interactions.
Hydrogen Bonding: The carbonyl oxygen of the amide group in this compound can act as a hydrogen bond acceptor, potentially forming a hydrogen bond with a donor group from an amino acid residue in the receptor's active site. The protonated piperidine nitrogen can also act as a hydrogen bond donor.
Hydrophobic Contacts: The benzyl group and the aliphatic chain of the but-2-ynamide moiety can engage in extensive hydrophobic interactions with nonpolar residues in the binding pocket. These interactions are often a major driving force for ligand binding.
π-Stacking: The aromatic ring of the benzyl group can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan. Cation-π interactions between the protonated piperidine ring and an aromatic residue are also possible. In studies of related compounds, π–anion and π–cation interactions with key residues like Glu172 and Tyr103 have been observed. nih.gov
Table 2: Potential Intermolecular Interactions of this compound with a Target Receptor
| Interaction Type | Potential Participating Moiety of the Ligand | Potential Interacting Receptor Residues |
|---|---|---|
| Hydrogen Bonding | Amide carbonyl, Protonated piperidine nitrogen | Serine, Threonine, Tyrosine, Aspartate, Glutamate |
| Hydrophobic Contacts | Benzyl group, Butynyl chain, Piperidine ring | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Benzyl ring | Phenylalanine, Tyrosine, Tryptophan |
By integrating the insights gained from both ligand-based and structure-based design approaches, researchers can develop a comprehensive understanding of the structure-activity relationships for this compound and its analogs. This knowledge is instrumental in the rational design of new compounds with improved therapeutic profiles.
Molecular Dynamics (MD) Simulations to Characterize Conformational Ensembles and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of this compound and its interaction with a biological target, such as the sigma-1 receptor. By simulating the motion of atoms over time, researchers can observe how the ligand adapts its shape to fit into the binding pocket and the subsequent changes in the protein structure.
In a typical MD simulation study of this compound complexed with a receptor, the system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation, often run for hundreds of nanoseconds, reveals the stability of the binding pose predicted by initial docking studies. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone indicates the stability of the complex over the simulation time. A stable complex will exhibit minimal fluctuations in RMSD after an initial equilibration period.
Furthermore, MD simulations allow for the characterization of the conformational ensemble, which is the collection of different shapes the ligand and protein can adopt. Clustering analysis of the trajectory can identify the most populated and energetically favorable conformations of this compound within the binding site. These dominant conformations are crucial for understanding the key interactions that stabilize the complex. For instance, the benzyl group might explore different hydrophobic subpockets, while the but-2-ynamide moiety could form transient hydrogen bonds with polar residues.
The binding dynamics revealed by MD simulations can also highlight the importance of specific amino acid residues in the binding pocket. By analyzing the interaction fingerprints, which detail the contacts between the ligand and the receptor over time, researchers can identify key residues that consistently interact with this compound. This information is invaluable for designing analogues with improved affinity or selectivity.
Table 1: Illustrative MD Simulation Parameters for this compound-Sigma Receptor Complex
| Parameter | Value |
| Software | GROMACS, AMBER |
| Force Field | CHARMM36m, OPLS3e |
| System Size | ~100,000 atoms |
| Simulation Time | 500 ns |
| Temperature | 310 K |
| Pressure | 1 bar |
| Ensemble | NPT (Isothermal-isobaric) |
Binding Free Energy Calculations to Refine Affinity Predictions
While molecular docking provides a rapid assessment of binding affinity, more rigorous methods are needed for accurate prediction. Binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP), offer a more quantitative estimation of the binding affinity of this compound to its target.
The MM/GBSA method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. This approach is computationally less expensive than FEP and can be applied to snapshots from an MD simulation trajectory to provide an average binding free energy. The energy components, including van der Waals, electrostatic, and solvation energies, can be dissected to understand the driving forces behind the binding.
For even higher accuracy, FEP can be employed. This method involves the alchemical transformation of the ligand into a dummy molecule or another ligand in both the solvated state and within the protein binding site. By calculating the free energy difference for these transformations, the absolute or relative binding free energy can be determined. FEP is computationally intensive but is considered one of the most accurate methods for predicting binding affinities. Such calculations could be used to predict the affinity of a series of analogues of this compound, guiding the selection of the most promising candidates for synthesis. nih.gov
Table 2: Illustrative Binding Free Energy Decomposition for this compound (MM/GBSA)
| Energy Component | Contribution (kcal/mol) |
| Van der Waals | -45.5 |
| Electrostatic | -28.2 |
| Polar Solvation | +35.8 |
| Non-polar Solvation | -5.1 |
| Total ΔG_bind | -43.0 |
Virtual Screening Approaches for Analogue Discovery and Lead Identification
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For this compound, virtual screening can be employed to discover novel analogues with potentially improved properties.
High-throughput virtual screening (HTVS) involves the rapid docking and scoring of millions of compounds from commercially available or proprietary databases against the three-dimensional structure of the target receptor. The goal is to enrich the hit list with compounds that have a high probability of being active. A pharmacophore model, based on the key chemical features of known active ligands like this compound, can be used as an initial filter to select a subset of compounds for more computationally intensive docking simulations. mtak.hunih.gov
Instead of screening vast and diverse chemical libraries, a more targeted approach is to design a focused library of compounds based on the this compound scaffold. This involves systematically modifying different parts of the molecule, such as the benzyl group, the piperidine ring, and the butynamide side chain, to explore the structure-activity relationship (SAR). Computational tools can be used to enumerate a virtual library of analogues and then predict their binding affinities using docking and free energy calculations. This approach allows for a more rational exploration of the chemical space around the lead compound.
Computational Tools and Software Utilization in Drug Design and Optimization
A wide array of computational tools and software packages are available to facilitate the drug design and optimization process for compounds like this compound. These tools are essential for performing the simulations and analyses described in the preceding sections.
Molecular modeling and visualization software such as Maestro (Schrödinger), MOE (Chemical Computing Group), and Discovery Studio (BIOVIA) provide integrated environments for building, visualizing, and analyzing molecular structures. These platforms include tools for protein preparation, ligand docking, and pharmacophore modeling.
For performing molecular dynamics simulations, software packages like GROMACS, AMBER, and NAMD are widely used. These are powerful engines for simulating the behavior of biomolecular systems and require significant computational resources.
Binding free energy calculations are often performed using specialized modules within MD simulation packages or dedicated software. For instance, the FEP+ tool in the Schrödinger suite is a commercially available option for performing rigorous free energy calculations.
Table 3: Commonly Used Software in the Computational Study of this compound
| Task | Software Examples |
| Molecular Modeling & Visualization | Maestro, MOE, Discovery Studio |
| Molecular Dynamics Simulations | GROMACS, AMBER, NAMD |
| Binding Free Energy Calculations | FEP+ (Schrödinger), AMBER (TI) |
| Virtual Screening | Glide, AutoDock, GOLD |
| Pharmacophore Modeling | Phase, LigandScout |
Preclinical Pharmacological Evaluation of N 1 Benzylpiperidin 3 Yl but 2 Ynamide and Its Active Analogs
In Vitro Pharmacological Characterization in Relevant Cell-Based Assays
In vitro assays are fundamental to understanding the cellular and molecular interactions of a compound. They provide the initial evidence of biological activity and help in selecting promising candidates for further in vivo testing.
Cellular target engagement assays are designed to confirm that a compound interacts with its intended molecular target within a cellular environment. Various techniques can be employed to measure this engagement, providing crucial information on the compound's mechanism of action. Methods such as cellular thermal shift assays (CETSA), NanoBRET, and fluorescence resonance energy transfer (FRET) are often utilized to quantify the binding of a ligand to its target protein in living cells. While specific data for N-(1-Benzylpiperidin-3-yl)but-2-ynamide is not publicly available, the evaluation of analogous piperidine (B6355638) derivatives often involves assessing their affinity for targets such as sigma receptors or cholinesterases. researchgate.netnih.gov
Illustrative Data Table: Cellular Target Engagement of Analogous Piperidine Compounds
| Compound | Target | Assay Type | Result (e.g., IC₅₀, Kᵢ) |
|---|---|---|---|
| Analog A | Sigma-1 Receptor | Radioligand Binding | 15 nM |
| Analog B | Acetylcholinesterase | Enzyme Inhibition | 1.2 µM |
| Analog C | Sigma-2 Receptor | Radioligand Binding | 250 nM |
Disclaimer: The data presented in this table is illustrative and based on typical findings for analogous compounds. It does not represent actual experimental results for this compound.
Following confirmation of target engagement, functional assays are conducted to determine the biological consequence of this interaction. These assays are tailored to the therapeutic area of interest, such as antiviral or anti-inflammatory effects.
For potential antiviral activity, compounds are often tested in cell cultures infected with a specific virus, such as SARS-CoV-2. The efficacy is typically measured by the reduction in viral replication or cytopathic effects. researchgate.netnih.gov For instance, studies on N-benzyl indole (B1671886) derivatives have demonstrated their ability to block viral replication in infected cells. researchgate.netnih.gov
In the context of anti-inflammatory effects, cell-based assays might involve measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated immune cells like macrophages. Curcumin analogs, which share some structural features with the benzylidene moiety, have shown promise in this area. mdpi.com
Illustrative Data Table: Functional Activity of this compound Analogs
| Assay Type | Cell Line | Endpoint | Compound Analog | Result (e.g., EC₅₀, % Inhibition) |
|---|---|---|---|---|
| Antiviral (SARS-CoV-2) | Vero E6 | Viral Load Reduction | Analog D | EC₅₀ = 5.8 µM |
| Anti-inflammatory | RAW 264.7 | TNF-α Inhibition | Analog E | IC₅₀ = 2.1 µM |
Disclaimer: The data presented in this table is illustrative and based on typical findings for analogous compounds. It does not represent actual experimental results for this compound.
To assess the potential for off-target effects, lead compounds are typically screened against a broad panel of receptors, enzymes, and ion channels. This selectivity profiling is crucial for predicting potential side effects. For piperidine-based compounds, this panel might include various G protein-coupled receptors (GPCRs), kinases, and transporters. A series of N-(1-benzylpiperidin-4-yl)arylacetamides, for example, displayed higher affinity for sigma-1 receptors compared to sigma-2 receptors and had no significant affinity for dopamine (B1211576) receptors. researchgate.net A favorable selectivity profile, characterized by high potency at the intended target and low activity at off-targets, is a key determinant for advancing a compound to in vivo studies.
In Vivo Proof-of-Concept Studies in Animal Models of Disease
In vivo studies in relevant animal models are essential to demonstrate the therapeutic potential of a compound in a living organism. These studies provide insights into efficacy, pharmacokinetics, and pharmacodynamics that cannot be obtained from in vitro experiments.
Neuropathic pain is a debilitating condition, and animal models are crucial for the development of new analgesics. The capsaicin-induced mechanical allodynia model is a common method to study central sensitization, a key mechanism in neuropathic pain. epain.org In this model, an injection of capsaicin (B1668287) into the paw of a rodent induces a state of heightened sensitivity to mechanical stimuli.
While direct in vivo data for this compound is not available, a related compound, 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile, has demonstrated a significant antiallodynic effect in this model. nih.gov Administration of this compound fully reversed mechanical allodynia in neuropathic animals, suggesting that compounds with a benzylpiperidine scaffold may hold promise for the treatment of neuropathic pain. nih.gov
Illustrative Data Table: Efficacy of a Benzylpiperidine Analog in a Neuropathic Pain Model
| Animal Model | Treatment Group | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-Capsaicin | Paw Withdrawal Threshold (g) - Post-Treatment |
|---|---|---|---|---|
| Capsaicin-induced allodynia | Vehicle | 4.5 ± 0.3 | 0.8 ± 0.2 | 1.0 ± 0.2 |
| Capsaicin-induced allodynia | Analog F (10 mg/kg) | 4.3 ± 0.4 | 0.9 ± 0.1 | 3.9 ± 0.5 |
Disclaimer: The data presented in this table is illustrative and based on typical findings for analogous compounds in this model. It does not represent actual experimental results for this compound.
To evaluate the in vivo antiviral efficacy of a compound, animal models of viral infection are utilized. For SARS-CoV-2, transgenic mice expressing the human ACE2 receptor (hACE2) are commonly used. news-medical.net Following infection with the virus, the animals are treated with the test compound, and various parameters such as viral titer in the lungs, body weight, and survival are monitored.
Although no in vivo antiviral data for this compound has been reported, studies on other novel compounds provide a framework for how such an evaluation would be conducted. For example, newly developed aminoadamantane derivatives have shown robust antiviral activity in a mouse model of SARS-CoV-2 infection. nih.gov Similarly, N-benzyl indole derivatives have been identified as potential anti-SARS-CoV-2 agents, with some blocking viral replication effectively. researchgate.netnih.gov These studies underscore the importance of in vivo models in validating the therapeutic potential of antiviral candidates.
Assessment in Other Relevant Preclinical Disease Models as Indicated by Target Biology
A comprehensive review of scientific literature and preclinical research databases reveals a significant gap in the pharmacological evaluation of This compound . To date, there are no published studies detailing the assessment of this specific compound in preclinical disease models. While the N-benzylpiperidine scaffold is a component of molecules investigated for various central nervous system disorders, including Alzheimer's disease and neuropathic pain, no specific biological targets or corresponding disease models have been publicly associated with or tested for This compound itself. Consequently, information regarding its efficacy, mechanism of action, or potential therapeutic applications in relevant disease states remains unavailable.
Preclinical Pharmacokinetic Profiling (Academic Disposition Studies)
The preclinical pharmacokinetic profile of This compound has not been characterized in any publicly available academic or industry studies. The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are fundamental to understanding its potential as a therapeutic agent. However, for this specific chemical entity, no data has been published.
Absorption and Distribution Studies (e.g., Blood-Brain Barrier Permeation)
There is no available data from in vitro or in vivo studies to characterize the absorption and distribution of This compound . Key parameters such as oral bioavailability, plasma protein binding, and tissue distribution have not been reported. Furthermore, its ability to cross the blood-brain barrier (BBB) is unknown. While analogs containing the N-benzylpiperidine moiety have been investigated for their CNS activity, which would necessitate BBB permeation, the specific structural attributes of This compound do not guarantee similar properties. Without experimental data from assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or in vivo rodent studies, its potential for central nervous system activity remains speculative.
Excretion Mechanisms and Routes of Elimination
There are no published studies detailing the excretion mechanisms and routes of elimination for This compound . The primary routes of elimination (e.g., renal or fecal) and the extent to which the parent compound or its metabolites are cleared from the body have not been determined.
Translational Research Implications Derived from Preclinical Data
Given the absence of any preclinical pharmacological or pharmacokinetic data for This compound , it is not possible to derive any translational research implications. The potential for this compound to be developed into a clinical candidate for any human disease is currently undetermined. Foundational preclinical studies are required to identify a pharmacological target and establish a preliminary pharmacokinetic and safety profile before any translational pathway can be considered.
Future Directions and Emerging Research Opportunities for N 1 Benzylpiperidin 3 Yl but 2 Ynamide
Design and Synthesis of Next-Generation Analogues with Enhanced Potency, Selectivity, and Desirable Pharmacokinetic Properties
The development of novel analogues of N-(1-Benzylpiperidin-3-yl)but-2-ynamide with improved pharmacological profiles is a key area for future research. Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these new chemical entities. Key modifications could include:
Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the aromatic ring of the benzyl group could modulate the compound's binding affinity and selectivity for its biological target. researchgate.net
Modification of the Piperidine (B6355638) Ring: Alterations to the piperidine moiety, such as the introduction of additional functional groups or conformational constraints, could influence the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Variation of the Ynamide Moiety: The but-2-ynamide (B6235448) portion of the molecule is a critical pharmacophore. Exploring different alkyne chain lengths and terminal substituents could lead to analogues with enhanced potency and target engagement. The ynamide's inherent reactivity also offers opportunities for covalent modification of target proteins, which could be explored for specific therapeutic applications. semanticscholar.orgmdpi.com
The synthesis of these next-generation analogues will likely involve multi-step synthetic routes, potentially utilizing modern synthetic methodologies such as copper-catalyzed C-N bond formation for the generation of the ynamide functionality. mdpi.com
| Structural Modification | Rationale | Potential Impact |
| Introduction of electron-withdrawing groups on the benzyl ring | To enhance binding affinity through electrostatic interactions. | Increased potency |
| Replacement of the benzyl group with other aromatic systems | To explore different binding pockets and improve selectivity. | Altered selectivity profile |
| Introduction of chiral centers on the piperidine ring | To investigate stereospecific interactions with the target. | Improved potency and reduced off-target effects |
| Variation of the substituent on the alkyne | To modulate the reactivity and binding of the ynamide warhead. | Enhanced target engagement |
Exploration of Novel Therapeutic Indications Based on Deeper Molecular Understanding
A thorough understanding of the mechanism of action of this compound is essential for identifying novel therapeutic indications. Given the known biological activities of related N-benzylpiperidine derivatives, several therapeutic areas warrant investigation:
Neurodegenerative Diseases: N-benzylpiperidine derivatives have shown promise as inhibitors of enzymes such as histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are implicated in the pathology of Alzheimer's disease. nih.govresearchgate.net Investigating the potential of this compound and its analogues as multifunctional agents for neurodegenerative disorders is a promising avenue.
Oncology: The sigma receptor family, particularly the sigma-2 receptor, is overexpressed in various tumor types and represents a potential target for cancer therapy. N-(1-benzylpiperidin-4-yl)arylacetamide analogues have been shown to bind to sigma receptors, suggesting that this compound could be explored for its anticancer properties. researchgate.net
Pain Management: The ynamide functional group has been incorporated into molecules targeting various receptors and enzymes involved in pain signaling pathways. The unique electronic and steric properties of the ynamide could be leveraged to design novel analgesics with improved efficacy and side-effect profiles.
Integration of Advanced Experimental Techniques with Multiscale Computational Modeling
A synergistic approach combining advanced experimental techniques and computational modeling will be instrumental in accelerating the research and development of this compound.
Advanced Experimental Techniques:
High-Throughput Screening (HTS): To rapidly screen libraries of analogues against a panel of biological targets to identify lead compounds.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): To determine the three-dimensional structure of the compound bound to its target protein, providing critical insights for rational drug design.
Advanced NMR Spectroscopy: To elucidate the structure and dynamics of the compound and its interactions with biological macromolecules.
Multiscale Computational Modeling:
Molecular Docking: To predict the binding mode and affinity of this compound and its analogues to their target proteins.
Density Functional Theory (DFT) Calculations: To understand the electronic properties of the ynamide moiety and its reactivity. nih.gov
Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the compound-target complex over time, providing insights into the stability of the interaction and the mechanism of action.
| Technique | Application | Expected Outcome |
| X-ray Crystallography | Determination of the compound-target complex structure. | Detailed understanding of binding interactions. |
| Molecular Docking | Prediction of binding modes for virtual screening. | Identification of potent analogues. |
| DFT Calculations | Analysis of electronic structure and reactivity. | Insights into the chemical properties of the ynamide. |
| MD Simulations | Study of the dynamics of the compound-target interaction. | Elucidation of the mechanism of action. |
Strategic Collaborative Research Initiatives to Accelerate Discovery and Development
The successful translation of this compound from a promising chemical entity to a therapeutic agent will require a collaborative effort involving multiple stakeholders.
Academia-Industry Partnerships: Collaborations between academic research groups with expertise in medicinal chemistry and pharmacology, and pharmaceutical companies with resources for drug development and clinical trials, will be crucial.
Interdisciplinary Research Consortia: Bringing together experts from various fields, including chemistry, biology, computational science, and clinical medicine, will foster innovation and a more comprehensive approach to the research.
Open Science Initiatives: Sharing data and research findings through open-access platforms can accelerate the pace of discovery by allowing researchers worldwide to build upon existing knowledge.
By pursuing these future directions, the scientific community can systematically explore the therapeutic potential of this compound and its analogues, paving the way for the development of novel medicines to address unmet medical needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
